molecular formula C10H7BrN2O2 B3489322 2-Bromo-N-(isoxazol-3-yl)benzamide

2-Bromo-N-(isoxazol-3-yl)benzamide

Cat. No.: B3489322
M. Wt: 267.08 g/mol
InChI Key: FTLCKLNWOLSYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(isoxazol-3-yl)benzamide is a compound that features a benzamide core substituted with a bromine atom at the 2-position and an isoxazole ring at the N-position. This compound is part of the broader class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(isoxazol-3-yl)benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis techniques to produce the desired compounds at scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(isoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . Reaction conditions often involve mild temperatures and the use of catalysts such as platinum or gold .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield regioisomeric isoxazoles, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

2-Bromo-N-(isoxazol-3-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

2-Bromo-N-(isoxazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isoxazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-bromo-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCKLNWOLSYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(isoxazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(isoxazol-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(isoxazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(isoxazol-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(isoxazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(isoxazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.